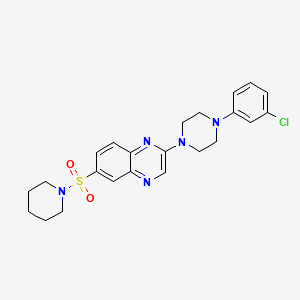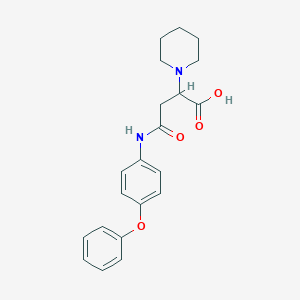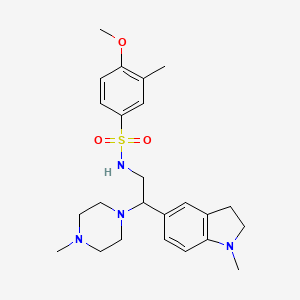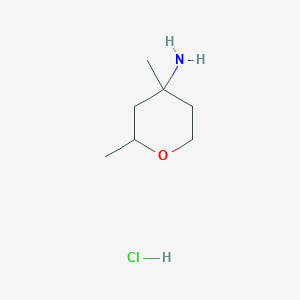
2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quinoxaline derivative that has shown promising results in several studies, making it an attractive candidate for further investigation.
Wissenschaftliche Forschungsanwendungen
AMPA Receptor Modulation
2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline has been explored for its potential applications in neurological and psychiatric conditions through the modulation of AMPA receptors. A study highlighted the use of a related compound, CX516, which acts as an AMPA receptor modulator. This compound was investigated for its effects on cognitive functions and psychological variables in human subjects. Although the study found no significant improvement in memory or psychological states, it suggested that AMPA receptor modulators might offer subtle benefits under certain conditions (Lynch et al., 1996).
Obsessive-Compulsive Disorder Exacerbation
Another area of interest has been the exacerbation of obsessive-compulsive disorder (OCD) symptoms, attributed to the serotonin agonist properties of compounds similar to 2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline. A study using m-chlorophenyl-piperazine (m-CPP), a serotonin agonist, observed an increase in OCD symptoms in some patients, accompanied by increased cerebral blood flow. This finding suggests a possible link between serotonin receptor modulation and OCD symptomatology, indicating a need for careful consideration when developing treatments based on this chemical structure (Hollander et al., 1995).
Metabolic Pathways and Pharmacokinetics
Understanding the metabolic pathways and pharmacokinetics of compounds like 2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline is crucial for their development as therapeutic agents. Research has focused on characterizing the metabolism, disposition, and unusual metabolites of related compounds in humans. For example, studies on venetoclax and BMS-690514 have provided insights into their absorption, metabolism, excretion, and the formation of metabolites, highlighting the importance of cytochrome P450 isoforms in their metabolic pathways. These studies underscore the complex interactions between such compounds and the human body, guiding the optimization of dosing regimens and minimizing potential side effects (Liu et al., 2017; Miao et al., 2012).
Eigenschaften
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-6-piperidin-1-ylsulfonylquinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN5O2S/c24-18-5-4-6-19(15-18)27-11-13-28(14-12-27)23-17-25-22-16-20(7-8-21(22)26-23)32(30,31)29-9-2-1-3-10-29/h4-8,15-17H,1-3,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFDXDSQHRBYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC3=NC=C(N=C3C=C2)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(3-Chlorophenyl)piperazin-1-yl)-6-(piperidin-1-ylsulfonyl)quinoxaline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dimethylphenyl)-2-({1-ethyl-6-[(2-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)acetamide](/img/structure/B2668774.png)


![3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2668778.png)
![ethyl 5-amino-1-(5-{[(4-methylphenyl)amino]carbonyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate](/img/structure/B2668779.png)
![N-{4-[(4-fluorobenzyl)oxy]benzyl}-4-(trifluoromethoxy)aniline](/img/structure/B2668780.png)
![N-[4-(tert-butylsulfamoyl)phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2668781.png)
![(2E)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylpent-2-enoic acid](/img/structure/B2668785.png)


![5-((4-isopropylphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2668791.png)

